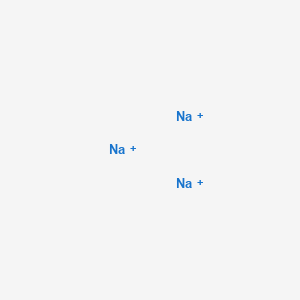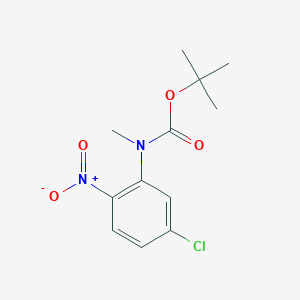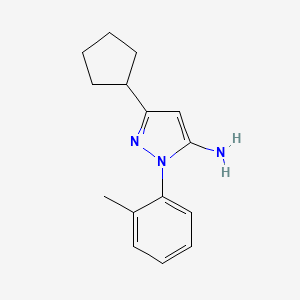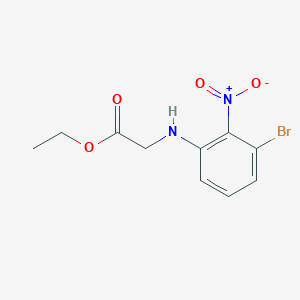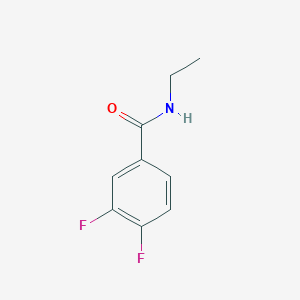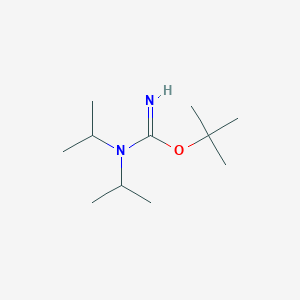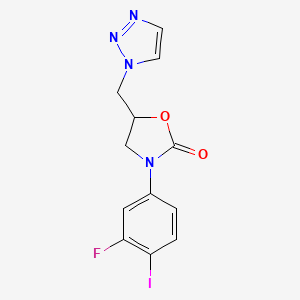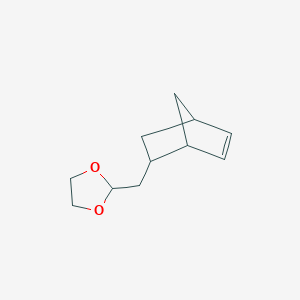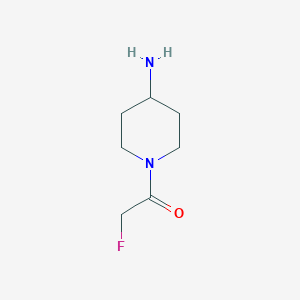
4-PIPERIDINAMINE, 1-(FLUOROACETYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-PIPERIDINAMINE, 1-(FLUOROACETYL)- is a chemical compound with the molecular formula C7H13FN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
準備方法
The synthesis of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- involves several steps. One common method includes the reaction of piperidine with fluoroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .
Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency. For example, the starting material, piperidine, can be reacted with fluoroacetyl chloride in a micro fixed-bed reactor packed with a suitable catalyst to produce the desired compound in high yield .
化学反応の分析
4-PIPERIDINAMINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-PIPERIDINAMINE, 1-(FLUOROACETYL)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
4-PIPERIDINAMINE, 1-(FLUOROACETYL)- can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
4-Piperidone: A ketone derivative of piperidine, used in the synthesis of various pharmaceuticals.
N-Methylpiperidine: A methylated derivative, used as a solvent and intermediate in organic synthesis.
The uniqueness of 4-PIPERIDINAMINE, 1-(FLUOROACETYL)- lies in its fluoroacetyl group, which imparts specific chemical and biological properties that are not present in other piperidine derivatives .
特性
分子式 |
C7H13FN2O |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
1-(4-aminopiperidin-1-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H13FN2O/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5,9H2 |
InChIキー |
UAESUXUBOUNJDR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine,1-[6-(1h-benzo[d]imidazol-2-yl)-3-pyridazinyl]-4-[2-(trifluoromethyl)benzoyl]-](/img/structure/B8492333.png)
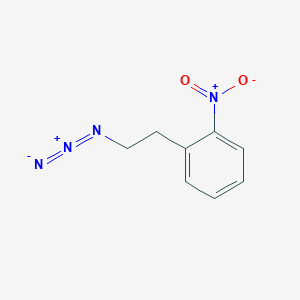
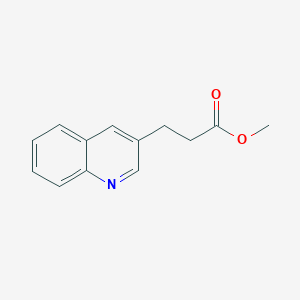
![Ethyl {[5-(5-oxocyclopent-1-en-1-yl)pentyl]sulfanyl}acetate](/img/structure/B8492363.png)
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8492378.png)
